molecular formula C21H20N4O2 B10876115 3-(3-Imidazol-1-yl-propyl)-2-(4-methoxy-phenyl)-3H-quinazolin-4-one

3-(3-Imidazol-1-yl-propyl)-2-(4-methoxy-phenyl)-3H-quinazolin-4-one

Cat. No.: B10876115
M. Wt: 360.4 g/mol
InChI Key: KSURVSRNDFRWGM-UHFFFAOYSA-N
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Description

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure substituted with an imidazole group and a methoxyphenyl group

Preparation Methods

The synthesis of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the quinazolinone core.

    Attachment of the Imidazole Group: The final step involves the alkylation of the quinazolinone derivative with an imidazole-containing alkyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The imidazole and methoxyphenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological systems make it a valuable tool for studying cellular processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can coordinate with metal ions or participate in hydrogen bonding, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE include other quinazolinone derivatives and imidazole-containing compounds. Some examples are:

    3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-PHENYL-4(3H)-QUINAZOLINONE: Lacks the methoxy group, which may affect its biological activity and solubility.

    2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE: Does not contain the imidazole group, which may reduce its ability to interact with certain biological targets.

    3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4(3H)-QUINAZOLINONE: Lacks the methoxyphenyl group, potentially altering its pharmacokinetic properties.

The uniqueness of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

3-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C21H20N4O2/c1-27-17-9-7-16(8-10-17)20-23-19-6-3-2-5-18(19)21(26)25(20)13-4-12-24-14-11-22-15-24/h2-3,5-11,14-15H,4,12-13H2,1H3

InChI Key

KSURVSRNDFRWGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

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